molecular formula C9H8O2S2 B1283502 Ethyl thieno[3,2-b]thiophene-2-carboxylate CAS No. 201004-08-2

Ethyl thieno[3,2-b]thiophene-2-carboxylate

Cat. No. B1283502
M. Wt: 212.3 g/mol
InChI Key: BWWGCMZGALVTRS-UHFFFAOYSA-N
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Description

Ethyl thieno[3,2-b]thiophene-2-carboxylate is a chemical compound that belongs to the family of thienothiophenes, which are sulfur-containing heterocyclic compounds. These compounds have garnered interest due to their potential applications in various fields, including materials science and pharmaceuticals. The thieno[3,2-b]thiophene core is a crucial structural motif in these compounds, and its derivatives are often synthesized for their unique physical and chemical properties .

Synthesis Analysis

The synthesis of ethyl thieno[3,2-b]thiophene-2-carboxylate derivatives can be achieved through various methods. One approach involves the Fiesselmann synthesis of the thieno[3,2-b]thiophene core, followed by regioselective α-bromination of the resulting ester . Another method includes the alkylation of ethyl 4-hydroxy-2-methylthiophene-3-carboxylate with α-halo ketones and subsequent cyclization . Additionally, large-scale synthesis can be performed through a catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide .

Molecular Structure Analysis

The molecular structure of ethyl thieno[3,2-b]thiophene-2-carboxylate derivatives is characterized by the planarity of the thieno[3,2-b]thiophene ring systems. This planarity is crucial for the conjugation and electronic properties of the compounds. In some cases, the presence of substituents can induce steric effects that may disrupt the planarity and affect the conjugation .

Chemical Reactions Analysis

Ethyl thieno[3,2-b]thiophene-2-carboxylate and its derivatives exhibit a range of reactivity, allowing for the synthesis of various heterocyclic compounds. For instance, reactions with hydrazine hydrate, acetylacetone, and other reagents can yield a variety of thieno[2,3-b]thiophene derivatives with potential biological activity . Additionally, diazo compounds derived from ethyl thieno[3,2-b]thiophene-2-carboxylate can react with benzoylacetonitrile to form fused thiophene derivatives with pharmaceutical potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl thieno[3,2-b]thiophene-2-carboxylate derivatives are influenced by their molecular structure. The introduction of substituents such as trifluoromethyl groups can significantly alter the optical and electrochemical properties of the compounds. For example, trifluoromethylation can lower both the HOMO and LUMO levels, affecting the materials' electronic properties . The mesogenic behavior of these compounds, such as the formation of smectic A phases, is also noteworthy and is influenced by the length and nature of the alkyl chains attached to the core .

Safety And Hazards

Ethyl 2-thiophenecarboxylate is classified as a combustible liquid. It has a flash point of 89 °C in a closed cup . Personal Protective Equipment such as a dust mask type N95 (US), Eyeshields, and Gloves are recommended when handling this compound .

Future Directions

Thieno[3,2-b]thiophene derivatives have a wide range of applications in drug design and biodiagnostics, as well as in electronic and optoelectronic devices . They are expected to continue playing a significant role in these fields in the future.

properties

IUPAC Name

ethyl thieno[3,2-b]thiophene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S2/c1-2-11-9(10)8-5-7-6(13-8)3-4-12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWGCMZGALVTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571590
Record name Ethyl thieno[3,2-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl thieno[3,2-b]thiophene-2-carboxylate

CAS RN

201004-08-2
Record name Ethyl thieno[3,2-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
JI Tietz, JR Mastriana, P Sampson, AJ Seed - Liquid Crystals, 2012 - Taylor & Francis
A series of alkyl 5-(4-alkoxyphenyl)thieno[3,2-b]thiophene-2-carboxylates were prepared via a direct, efficient Pd(0)-catalysed Suzuki–Miyaura coupling approach. A series of long-…
Number of citations: 19 www.tandfonline.com
RM Gipson, P Sampson, AJ Seed - Liquid Crystals, 2009 - Taylor & Francis
The synthesis of a family of alkyl 5-(4-hexyloxyphenyl)thieno[3,2-b]thiophene-2-carboxylate liquid crystals is described. The synthetic methodology utilised includes a Fiesselmann …
Number of citations: 14 www.tandfonline.com
H Deng, H Hu, M He, J Hu, W Niu… - Journal of medicinal …, 2011 - ACS Publications
Screening with dynamic mass redistribution (DMR) assays in a native cell line HT-29 led to identification of two novel series of chemical compounds, 2-(4-methylfuran-2(5H)-ylidene)…
Number of citations: 74 pubs.acs.org
LS Fuller, B Iddon, KA Smith - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
Methods for the large-scale synthesis of thieno[3,2-b]thiophene [including a catalytic vapour-phase reaction (at 550 C) between 2-(2-thienyl)ethanol and carbon disulfide], its 2-…
Number of citations: 199 pubs.rsc.org
AR VARZEGHANI - 2016 - polen.itu.edu.tr
The tremendous research that has been devoted to discovery of efficient electroluminescence in organic and conjugated polymer thin films [1, 2] has resulted in a vast literature on …
Number of citations: 2 polen.itu.edu.tr
MJ Radack - 2014 - cdr.lib.unc.edu
Conjugated polymers are promising materials for next generation solar cells. However, a disadvantage of polymer-based solar cells is that most polymers have a limited light-absorbing …
Number of citations: 0 cdr.lib.unc.edu
ME Cinar, T Ozturk - Chemical Reviews, 2015 - ACS Publications
Heterocyclic compounds comprising various biochemical materials are an indispensable member of our life such as nucleic acids. Moreover, many naturally occurring pigments, …
Number of citations: 540 pubs.acs.org
P Gao - 2009 - pure.mpg.de
Linear thieno-fused oligomers composed of laterally fused benzene and thiophene rings are the most studied heteroatom containing π-conjugated materials, the molecular structures of …
Number of citations: 1 pure.mpg.de
NS Baek, J Ko, HK Kim, Y Lee - Materials Science and Engineering: C, 2004 - Elsevier
We have synthesized several kinds of new Eu(III)-chelated complexes to obtain pure red emission and to improve the carrier-transport properties. The PL intensity of the Eu complex-…
Number of citations: 2 www.sciencedirect.com
NS Baek, YH Kim, YK Eom, JH Oh, HK Kim… - Dalton …, 2010 - pubs.rsc.org
Lanthanide complexes with two push-pull diketone derivatives as sensitizers have been developed as synthons for near-infrared emitting materials. The ligand substituents consist of a …
Number of citations: 40 pubs.rsc.org

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